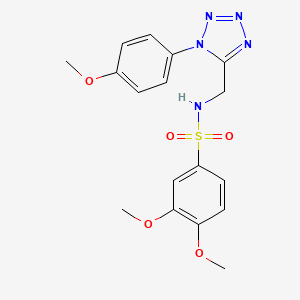

3,4-二甲氧基-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

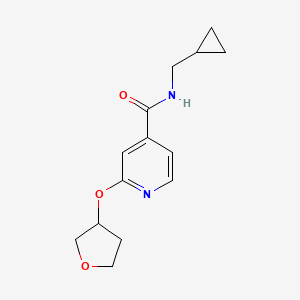

The compound 3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry, particularly as inhibitors of carbonic anhydrases and for their cytotoxic properties against various cancer cell lines.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with carboxylic acids or their derivatives. For example, the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide was achieved by reacting benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, starting with appropriate substituted benzaldehydes and hydrazinobenzenesulfonamide as precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction studies. For instance, the structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed by single-crystal X-ray diffraction, which revealed that it crystallizes in the trigonal crystal system with significant dihedral angles between the benzene rings . This suggests that the compound of interest may also exhibit distinct dihedral angles between its aromatic rings, which could influence its biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often depending on the substituents present on the aromatic rings. The presence of methoxy groups, as seen in the compound of interest, can influence the reactivity of the molecule. For example, the methoxy groups may be involved in hydrogen bonding, which can affect the solubility and the potential for interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and tetrazolyl groups in the compound of interest suggests that it may have unique solubility characteristics and could form stable hydrogen bonds, as observed in other related compounds . The crystal structure, as determined by X-ray diffraction, can provide insights into the stability and potential intermolecular interactions within the crystal lattice .

科学研究应用

光动力疗法应用

据报道,苯磺酰胺衍生物化合物在光动力疗法中具有潜力,特别是在癌症治疗中。例如,用苯磺酰胺衍生物基团取代的锌酞菁显示出很高的单线态氧量子产率,使其适用于光动力疗法中的 II 型光敏剂。这表明它们在通过光激活产生单线态氧杀死癌细胞方面具有潜在疗效 (Pişkin、Canpolat 和 Öztürk,2020)。

用于治疗应用的酶抑制

人们已经研究了磺酰胺化合物抑制酶的能力,这可能带来治疗应用。例如,磺酰胺衍生物作为环氧合酶-2 抑制剂已经进行了分子对接和生物测定研究。这些化合物可以被设计成靶向体内特定酶,这表明了开发具有改进的特异性和减少的副作用的新药的途径 (Al-Hourani 等人,2016)。

抗菌和抗真菌活性

磺酰胺衍生物的合成和表征揭示了它们作为抗菌和抗真菌剂的潜力。这包括已经过测试以对抗各种细菌和真菌菌株活性的新型化合物,为开发新的感染治疗方法提供了见解 (Küçükgüzel 等人,2013)。

碳酸酐酶抑制剂

一些研究集中在碳酸酐酶的抑制上,碳酸酐酶是维持组织和器官 pH 平衡的关键酶。磺酰胺衍生物已经显示出对这种酶的强烈抑制作用,为治疗青光眼、癫痫和高山病等疾病提供了机会。这突出了该化合物在设计利尿剂和抗青光眼药物中的作用 (Gul 等人,2016)。

用于药物开发的合成和表征

磺酰胺衍生物的合成和详细表征为药物开发奠定了基础。通过了解这些化合物的结构和化学性质,研究人员可以设计具有特定作用的药物,例如抗炎、镇痛、抗氧化、抗癌和抗病毒活性。这一研究途径对于扩展针对各种疾病的治疗手段至关重要 (Alyar 等人,2018)。

属性

IUPAC Name |

3,4-dimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)14-8-9-15(26-2)16(10-14)27-3/h4-10,18H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRYUPFHIQPYFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)